molecular formula C6H12N2O B1610085 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide CAS No. 250358-46-4

3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide

Cat. No.: B1610085
CAS No.: 250358-46-4
M. Wt: 128.17 g/mol
InChI Key: PTAWFMIDYHSANN-UHFFFAOYSA-M
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Description

3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide is a type of imidazolium-based ionic liquid. It is known for its unique properties, such as its ability to dissolve a wide range of organic and inorganic compounds. This compound is typically a colorless to pale yellow liquid with weak basicity and is used in various fields including chemistry, materials science, and energy .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide is commonly synthesized through the reaction of ethanolamine and methanol in the presence of a catalyst . The reaction conditions typically involve maintaining an inert atmosphere and room temperature to ensure stability and prevent decomposition.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The compound is often produced in high purity (97% or higher) and is available in various quantities for different applications .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolium compounds .

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide involves its interaction with various molecular targets and pathways. As an ionic liquid, it can disrupt the structure of certain compounds, facilitating reactions that would otherwise be difficult to achieve. Its weak basicity allows it to participate in acid-base reactions, and its ability to dissolve a wide range of compounds makes it a versatile medium for various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide is unique due to its hydroxide anion, which imparts distinct basicity and reactivity properties. This makes it particularly useful in reactions requiring a basic medium and in applications where solubility of a wide range of compounds is essential .

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.H2O/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAWFMIDYHSANN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467579
Record name EMIM OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250358-46-4
Record name EMIM OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 250358-46-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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